(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol
Overview
Description
6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol, also known as DMF-FP, is a chemical compound belonging to the class of furopyridines, which are heterocyclic compounds containing a pyridine ring fused to a furan ring. DMF-FP has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Spectroscopy and Molecular Characterization
- A study involving near-infrared Raman spectroscopy (FT-RS) and surface-enhanced Raman scattering (SERS) characterizes pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers. Density functional theory (DFT) was utilized to predict molecular geometries and vibrational frequencies, providing deep insights into the molecular structure and stability of similar compounds (Proniewicz et al., 2014).
Antioxidant Properties and Chemical Reactivity
- Research on a series of 6-substituted-2,4-dimethyl-3-pyridinols revealed interesting antioxidant properties. This study highlights the chemical reactivity and potential applications of these compounds in mitigating oxidative stress, demonstrating the importance of structural modifications on the antioxidant efficacy of pyridinol derivatives (Wijtmans et al., 2004).
Antimicrobial Properties
- A study aimed to synthesize new series of furochromone derivatives to evaluate their antimicrobial properties. These compounds showed significant potential in inhibiting various types of bacteria and fungi, highlighting the importance of furochromone derivatives in developing new antimicrobial agents (Abu‐Hashem & Al-Hussain, 2022).
Biocatalytic Reduction and Pharmacological Applications
- Research into the biocatalytic reduction of ketones to produce enantioenriched heteroaryl ethanols and aryl heteroarylmethanols, which are crucial in medicinal chemistry, showcases the relevance of biocatalysis in synthesizing key intermediates for drug development. This study highlights the potential of biocatalysis in creating structurally complex and pharmacologically relevant molecules (Pal et al., 2012).
Catalysis and Material Science
- A study on the electrooxidation of ethanol and methanol using molecular catalysts underscores the importance of these compounds in facilitating efficient oxidation processes. This research could have implications for energy production and storage, demonstrating the role of (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol and its derivatives in advancing catalytic processes (Liu et al., 2016).
properties
IUPAC Name |
[6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-11(15-2)7-3-10-9(12-5-7)4-8(6-13)16-10/h3-5,11,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSSQUGXRZDRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(C=C(O2)CO)N=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674093 | |
Record name | [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol | |
CAS RN |
1171920-53-8 | |
Record name | [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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